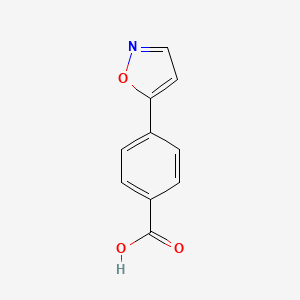

4-(Isoxazol-5-yl)benzoic acid

Description

Significance of Isoxazole (B147169) and Benzoic Acid Scaffolds in Organic Synthesis

The isoxazole ring and the benzoic acid framework are foundational pillars in the field of organic synthesis, each contributing distinct and valuable properties to the design of new molecules.

Isoxazole Scaffold: Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. researchgate.net This arrangement imparts a unique electronic and structural profile, making them highly versatile building blocks in synthetic chemistry. researchgate.net The isoxazole ring is considered aromatic, a feature conferred by its two carbon-carbon double bonds and the participation of the heteroatoms. researchgate.net They are pivotal in the theoretical development of heterocyclic chemistry and are widely employed in the synthesis of more complex molecules. researchgate.net The nitrogen-oxygen bond within the ring is relatively weak, providing a potential site for controlled ring-cleavage reactions, which allows isoxazoles to serve as precursors for various functional groups like β-hydroxy ketones and β-amino acids. researchgate.netindexcopernicus.com Their stability and the capacity for functionalization at different positions make them attractive intermediates in multi-step syntheses. indexcopernicus.com

Furthermore, the isoxazole nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnanobioletters.comnih.gov

Benzoic Acid Scaffold: The benzoic acid scaffold is a simple yet crucial component in organic synthesis. It consists of a benzene (B151609) ring attached to a carboxylic acid functional group. The carboxylic acid group is one of the most versatile functional groups in chemistry. It can act as a proton donor, engage in hydrogen bonding, and be readily converted into a wide range of other functional groups, such as esters, amides, acid chlorides, and anhydrides. This reactivity makes the benzoic acid unit an essential "handle" for molecular modification and for linking different molecular fragments. In medicinal chemistry, the carboxylic acid group can act as a pharmacophore, interacting with biological targets like enzymes and receptors through ionic interactions and hydrogen bonds.

The combination of the stable, aromatic isoxazole ring with the synthetically versatile benzoic acid group in 4-(Isoxazol-5-yl)benzoic acid creates a bifunctional molecule with significant potential as a core structure for developing new compounds in various fields of chemical research.

Overview of Research Directions for the this compound Core

The unique architecture of this compound has made it a focal point for several specialized areas of research, primarily centered on medicinal chemistry and drug discovery.

Enzyme Inhibition: Derivatives of the 4-(isoxazol-yl)benzoic acid core are being investigated as potent enzyme inhibitors. For instance, analogs have been synthesized and studied for their ability to inhibit glutamate (B1630785) carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders. osi.lv Another line of research has focused on developing pyrrolo-isoxazole benzoic acid derivatives as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. researchgate.netnih.gov

Receptor Modulation: The scaffold is being used to design allosteric modulators for nuclear receptors. Specifically, trisubstituted isoxazoles incorporating the 4-(isoxazol-yl)benzoic acid motif have been identified as inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). nih.govacs.org As RORγt is crucial for the production of the pro-inflammatory cytokine IL-17a, these compounds are being explored as potential therapeutics for autoimmune diseases. acs.org

Pharmaceutical Synthesis and Analysis: The this compound framework appears in the context of pharmaceutical development. A derivative, 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic acid, is utilized in the optimization of the side chain of the natural product FR901379 and has been identified as a related compound or impurity in the manufacturing of the antifungal drug Micafungin. chemicalbook.compharmaffiliates.compharmacompass.com This highlights its relevance in process chemistry and quality control within the pharmaceutical industry.

A summary of key research applications is provided in the table below.

Interactive Table: Research Applications of the this compound Core

| Research Area | Specific Target/Application | Investigated Derivatives | Reference |

|---|---|---|---|

| Enzyme Inhibition | Glutamate Carboxypeptidase II (GCPII) | 4-[4-(3-bromobenzyl)-5-hydroxyisoxazol-3-yl]benzoic acid analogs | osi.lv |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Pyrrolo-isoxazole benzoic acid derivatives | researchgate.netnih.gov |

| Receptor Modulation | RORγt Inverse Agonism | 4-(((3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrrol-3-yl)isoxazol-4-yl)methyl)amino)benzoic acid | acs.org |

| Pharmaceutical Chemistry | Side-chain optimization / Impurity standard | 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic acid | chemicalbook.compharmaffiliates.com |

Contextualization within Heterocyclic Chemistry and Aromatic Systems Research

The study of this compound is deeply rooted in the principles of heterocyclic chemistry and the investigation of aromatic systems.

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, represent a vast and vital area of chemistry, with applications spanning from pharmaceuticals to materials science. indexcopernicus.com Isoxazoles are a classic example of a five-membered aromatic heterocycle. researchgate.netresearchgate.net Research into compounds like this compound contributes to the broader understanding of the synthesis, reactivity, and properties of the isoxazole ring system. researchgate.net Methodologies developed for the synthesis of this specific molecule, such as 1,3-dipolar cycloaddition reactions, are cornerstones of heterocyclic synthesis. nih.govrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 874778-87-7 | bldpharm.comguidechem.com |

| Molecular Formula | C10H7NO3 | bldpharm.com |

| Molecular Weight | 189.17 g/mol | bldpharm.com |

| MDL Number | MFCD03407783 | bldpharm.com |

| SMILES Code | O=C(O)C1=CC=C(C2=CC=NO2)C=C1 | bldpharm.com |

| Storage | Sealed in dry, room temperature | bldpharm.com |

Properties

IUPAC Name |

4-(1,2-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASSJPQLJZBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716919 | |

| Record name | 4-(1,2-Oxazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874778-87-7 | |

| Record name | 4-(1,2-Oxazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Isoxazol 5 Yl Benzoic Acid and Its Structural Congeners

Strategic Approaches to Isoxazole (B147169) Ring Formation

The cornerstone for the synthesis of the isoxazole ring in molecules like 4-(isoxazol-5-yl)benzoic acid is the [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile, leading to the formation of a five-membered heterocycle.

1,3-Dipolar Cycloaddition Reactions in the Synthesis of the Isoxazole Moiety

The most widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. researchgate.netresearchgate.net This reaction is highly efficient and offers a high degree of control over the substitution pattern of the resulting isoxazole.

Nitrile oxides, typically generated in situ to avoid their dimerization into furoxans, are reactive 1,3-dipoles. clockss.org Their reaction with terminal alkynes is a direct route to 3,5-disubstituted isoxazoles. For the synthesis of this compound, the key dipolarophile is 4-ethynylbenzoic acid or its ester derivative. The reaction proceeds with high regioselectivity, where the carbon atom of the alkyne bearing the benzoic acid group attacks the oxygen atom of the nitrile oxide, and the terminal alkyne carbon attacks the carbon atom of the nitrile oxide. This regioselectivity is crucial for obtaining the desired 5-substituted isoxazole isomer.

The generation of nitrile oxides can be achieved through various methods, including the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes. clockss.org The choice of method often depends on the stability of the starting materials and the desired reaction conditions.

A general scheme for this reaction is as follows:

An aldoxime is converted to a hydroxamoyl halide (e.g., using N-chlorosuccinimide).

The hydroxamoyl halide is then treated with a base (e.g., triethylamine) in the presence of the alkyne to generate the nitrile oxide in situ, which then undergoes cycloaddition.

Alternatively, direct oxidation of aldoximes in the presence of the alkyne can also yield the isoxazole.

To enhance the efficiency and regioselectivity of the 1,3-dipolar cycloaddition, various catalytic systems have been developed. These can be broadly categorized into metal-catalyzed and organocatalyzed systems.

Metal-Catalyzed Cycloaddition: Copper(I) and Ruthenium(II) are among the most effective metal catalysts for the synthesis of isoxazoles. researchgate.net For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for nitrile oxide cycloadditions, promoting the reaction under mild conditions and often with high yields. researchgate.net Ruthenium catalysts have also been shown to favor the formation of specific regioisomers, which is particularly advantageous when dealing with internal alkynes. researchgate.net

The use of a recyclable Cu/Al2O3 nanocomposite catalyst has been reported for the solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions, offering a greener alternative to traditional methods.

Organocatalyzed Cycloaddition: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For isoxazole synthesis, various organic molecules have been employed as catalysts. For instance, pyruvic acid has been used to catalyze the one-pot, three-component synthesis of isoxazole derivatives in an aqueous medium, highlighting a green chemistry approach. ias.ac.in

Below is a table summarizing various catalytic systems used in the synthesis of 3,5-disubstituted isoxazoles.

| Catalyst | Dipolarophile | Dipole Source | Solvent | Conditions | Yield (%) | Reference |

| CuI | Terminal Alkyne | Arylnitrile Oxide | Toluene | 110 °C | Good | researchgate.net |

| Ru(II) complex | Aryl Alkyne | Nitrile Oxide | - | Heat | High | researchgate.net |

| Pyruvic Acid | Aldehyde, β-ketoester | Hydroxylamine (B1172632) HCl | Water | Reflux | 86 | ias.ac.in |

| Nano-MgO | Aldehyde, β-ketoester | Hydroxylamine HCl | - | Room Temp. | High | researchgate.net |

One-Pot Multicomponent Reactions for Isoxazole Scaffold Construction

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCR strategies have been developed for the synthesis of isoxazole derivatives. A common approach involves the condensation of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride. researchgate.netresearchgate.netscispace.com This method is particularly useful for generating highly substituted isoxazol-5(4H)-ones, which can be further functionalized. For instance, the use of pyruvic acid as a biodegradable catalyst in water for a three-component reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride provides an environmentally friendly route to isoxazol-5(4H)-one derivatives. ias.ac.in

Metal-Free Synthetic Protocols for Isoxazole Derivatives

Growing environmental concerns have spurred the development of metal-free synthetic methods. derpharmachemica.com For the synthesis of isoxazoles, several metal-free alternatives to the classic metal-catalyzed cycloadditions exist. One notable method involves the use of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), to mediate the oxidative cycloaddition of aldoximes and alkynes. researchgate.net This approach avoids the use of toxic heavy metals and often proceeds under mild conditions.

Another metal-free strategy is the reaction of enamines with nitrile oxides. For example, β-azolyl enamines have been shown to react smoothly with hydroxamoyl chlorides (nitrile oxide precursors) at room temperature without the need for a catalyst or a base to produce 4-azolylisoxazoles in good yields. iitkgp.ac.incore.ac.uk

Construction of the Benzoic Acid Fragment and its Integration

The synthesis of this compound requires the preparation of a suitable benzoic acid precursor that can be integrated into the isoxazole ring system. The most common precursor is 4-ethynylbenzoic acid or its corresponding ester, ethyl 4-ethynylbenzoate. lookchem.com

The synthesis of 4-ethynylbenzoic acid can be achieved from 4-iodobenzoic acid or its methyl ester via a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. Another route involves the hydrolysis of ethyl 4-ethynylbenzoate.

Once 4-ethynylbenzoic acid or its ester is obtained, it is subjected to a 1,3-dipolar cycloaddition with an in situ generated nitrile oxide, as described in section 2.1.1.1. If an ester of 4-ethynylbenzoic acid is used, a final hydrolysis step is required to yield the target carboxylic acid.

A patent describes the preparation of 3-aryl-isoxazol-5-yl benzoic acids by the base treatment of a 3'-(aryl)-spiro[isobenzofuran-1(3H),5'(4'H)-isoxazol]-3-one intermediate. iitkgp.ac.in This indicates an alternative route where the benzoic acid moiety is formed from a precursor already attached to the heterocyclic system.

Cross-Coupling Reactions for Aryl-Isoxazole Linkage

The formation of the crucial carbon-carbon bond between the phenyl and isoxazole rings is frequently accomplished using palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach for connecting pre-functionalized aromatic and heterocyclic precursors. Key strategies such as the Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in synthesizing this compound and its analogs. nih.govgoogle.com

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organohalide. For the synthesis of aryl-isoxazoles, this could involve coupling an isoxazoleboronic acid with a halobenzoic acid derivative, or conversely, a 4-boronobenzoic acid derivative with a halogenated isoxazole. dundee.ac.ukmdpi.com The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. mdpi.com For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved by reacting 4-iodoisoxazoles with various commercially available boronic acids. nih.gov

The Stille coupling utilizes an organotin reagent (stannane) and an organohalide. nih.govresearchgate.net This reaction is known for its tolerance of a wide array of functional groups. In the context of synthesizing structural congeners, the Stille reaction has been employed by coupling vinylstannanes with aromatic iodides to produce complex alkenyldiarylmethanes containing a benzo[d]isoxazole ring. nih.gov For example, the reaction of 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole (B3290451) with various vinylstannanes in the presence of a palladium catalyst like Pd(PBut3)2 and cesium fluoride (B91410) yields the desired coupled products. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for its high reactivity and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgnih.gov While specific examples for this compound are less commonly documented, the Negishi coupling's broad scope makes it a viable and powerful tool for creating the aryl-isoxazole linkage in complex molecular architectures. wikipedia.org

| Coupling Reaction | Key Reactants | Typical Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) + Organohalide | Palladium complex (e.g., Pd(PPh₃)₄) | Mild conditions, low toxicity of reagents, commercial availability of reactants. | nih.govdundee.ac.uk |

| Stille | Organotin compound (stannane) + Organohalide | Palladium complex (e.g., Pd(PBut₃)₂) | High tolerance of functional groups. | nih.govacs.org |

| Negishi | Organozinc compound + Organohalide | Palladium or Nickel complex | High reactivity, broad scope for C-C bond formation. | wikipedia.orgnih.gov |

Functional Group Interconversions on the Benzoic Acid Moiety

The benzoic acid functional group is a versatile handle that can be introduced or modified at various stages of the synthesis. Functional group interconversion (FGI) is a key strategy that allows for the manipulation of the carboxylic acid or its precursors to achieve the final target molecule or to create a library of derivatives. imperial.ac.uk

The most direct route to this compound often involves the hydrolysis of a corresponding ester, such as a methyl or ethyl ester, under basic or acidic conditions. For example, methyl 3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfonyl-2-methylbenzoate can be converted to the corresponding benzoic acid by treatment with sodium hydroxide (B78521) in ethanol. Similarly, a tert-butyl ester can be hydrolyzed, sometimes concurrently with the deprotection of other groups in the molecule. dundee.ac.uk

Other important interconversions starting from the carboxylic acid group include:

Esterification: Converting the benzoic acid to an ester can be useful for purification, as a protecting group, or to modulate the compound's properties. This is typically achieved by reacting the acid with an alcohol under acidic conditions or using coupling reagents. oup.com

Amidation: The formation of amides from the benzoic acid is a common transformation, often accomplished using coupling reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Decarboxylation: In some contexts, a carboxylic acid may be removed and replaced with another group or a hydrogen atom, although this is less common for the direct synthesis of the target molecule. oup.com

Conversely, the benzoic acid moiety can be formed from other functional groups. The oxidation of an alkyl group (e.g., a methyl group) on the benzene (B151609) ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid is a classic method for installing a carboxylic acid group. imperial.ac.uk

| Transformation | Starting Group | Resulting Group | Typical Reagents | Reference |

|---|---|---|---|---|

| Hydrolysis | Ester (-COOR) | Carboxylic Acid (-COOH) | NaOH or HCl in H₂O/alcohol | |

| Esterification | Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol (ROH) with acid catalyst | oup.com |

| Amidation | Carboxylic Acid (-COOH) | Amide (-CONR₂) | Amine (R₂NH), EDC, HOBt | |

| Benzylic Oxidation | Alkylarene (-CH₃, -R) | Carboxylic Acid (-COOH) | KMnO₄, CrO₃/H₂SO₄ | imperial.ac.uk |

| Nitrile Hydrolysis | Nitrile (-CN) | Carboxylic Acid (-COOH) | Strong acid or base with heat | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound and Related Structures

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—are being applied to the synthesis of isoxazole-containing compounds. nih.govbenthamdirect.com

A key green approach involves replacing hazardous organic solvents with more environmentally benign alternatives like water or conducting reactions under solvent-free conditions. nih.govresearchgate.net For the multi-component synthesis of isoxazol-5(4H)-one derivatives, which are structurally related to the isoxazole core, water has been used successfully as a solvent, often in conjunction with a biodegradable organocatalyst. researchgate.netresearchgate.net

Energy efficiency is another cornerstone of green chemistry. Microwave irradiation and ultrasound sonochemistry have emerged as powerful tools to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govpreprints.orgpreprints.org These techniques not only save energy but can also enhance reaction selectivity and minimize byproduct formation. benthamdirect.compreprints.org For example, microwave-assisted synthesis of isoxazole derivatives has been shown to be a green and sustainable technique. nih.gov Ultrasound irradiation has been used to promote the synthesis of isoxazole scaffolds, aligning with green principles by enabling milder conditions and reducing solvent volumes. preprints.org

The use of eco-friendly and reusable catalysts is also a significant area of research. Agro-waste materials, such as water extract of orange fruit peel ash (WEOFPA), have been reported as efficient catalysts for isoxazole synthesis in solvent-free conditions. nih.gov This approach highlights the move towards using inexpensive, abundant, and non-toxic catalytic systems. nih.gov

| Green Chemistry Approach | Description | Example Application in Isoxazole Synthesis | Reference |

|---|---|---|---|

| Alternative Solvents | Using water or solvent-free conditions to replace volatile organic compounds (VOCs). | One-pot, three-component condensation for isoxazol-5(4H)-ones in water. | researchgate.net |

| Energy Efficiency | Employing microwave or ultrasound energy to reduce reaction times and energy consumption. | Microwave-irradiated synthesis of isoxazole derivatives via chalcones. | nih.govbenthamdirect.com |

| Renewable Feedstocks/Catalysts | Using catalysts derived from renewable sources or waste materials. | Use of Water Extract of Orange Fruit Peel Ash (WEOFPA) as a catalyst. | nih.gov |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Multi-component reactions (MCRs) that build complex molecules in a single step. | researchgate.netpreprints.org |

Novel Reaction Pathways and Mechanistic Insights into this compound Formation

The cornerstone of many syntheses of the isoxazole ring is the [3+2] cycloaddition reaction, typically between a nitrile oxide (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile). rsc.orgnih.gov Understanding the mechanism of this reaction is crucial for controlling regioselectivity and developing novel synthetic routes. The reaction is widely accepted to proceed through a concerted pericyclic mechanism. rsc.org

Recent research has focused on developing novel, often one-pot, cascade reactions for the synthesis of functionalized isoxazoles. rsc.org For instance, a one-pot cascade involving an ultrasonication method has been developed for the formation of isoxazole derivatives from ethyl nitroacetate (B1208598) and aromatic aldehydes. rsc.org Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide deeper insights into these complex transformations. rsc.orgnih.gov These studies help to rationalize the formation of key intermediates and the factors controlling reaction outcomes. For example, DFT calculations have been used to investigate the gold(I)-catalyzed annulation of propiolates with isoxazoles, proposing the formation of a key seven-membered heterocyclic intermediate through a series of steps including chemoselective N-attack and ring expansion. rsc.org

The in situ generation of the reactive nitrile oxide intermediate is a common strategy to avoid handling this potentially unstable species. nih.gov Oxidizing agents like oxone in an aqueous medium can be used to generate nitrile oxides from aldoximes, which then undergo cycloaddition with an alkyne to form the 3,5-disubstituted isoxazole ring system. rsc.org The proposed mechanism involves the oxidation of a chloride source by oxone to generate hypochlorous acid, which then oxidizes the aldoxime to the nitrile oxide. rsc.org

Another novel pathway involves the reaction of β-isoxazolyl enamines with nitrile oxides. beilstein-journals.org This catalyst-free method has been developed to prepare 4-azolyl-5-substituted isoxazoles, which can be challenging to obtain through other methods. beilstein-journals.org Mechanistic investigations into such reactions help elucidate the roles of stereoelectronic factors and the stability of intermediates, which ultimately control the reaction's selectivity and efficiency. beilstein-journals.org

Molecular Architecture and Conformational Analysis of 4 Isoxazol 5 Yl Benzoic Acid

Solid-State Structural Elucidation by X-ray Crystallography

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Below are tables representing typical bond lengths and angles that might be expected for a molecule like 4-(isoxazol-5-yl)benzoic acid, based on data from the aforementioned analogue. rsc.org

Table 1: Selected Bond Lengths (Å) for 2-[(E)-(3,5-dimethylisoxazol-4-yl)diazenyl]benzoic acid

| Bond | Length (Å) |

|---|---|

| C(2)-C(1) | 1.372(8) |

| C(1)-N(1) | 1.411(10) |

| C(1)-C(5) | 1.413(8) |

| C(2)-O(3) | 1.330(7) |

| C(5)-N(4) | 1.321(7) |

| N(1)-N(2) | 1.249(13) |

Table 2: Selected Bond Angles (°) for 2-[(E)-(3,5-dimethylisoxazol-4-yl)diazenyl]benzoic acid

| Angle | Degree (°) |

|---|---|

| C(2)-C(1)-N(1) | 114.2(7) |

| C(2)-C(1)-C(5) | 105.7(5) |

| N(1)-C(1)-C(5) | 140.0(7) |

| O(3)-C(2)-C(1) | 110.3(6) |

| N(4)-C(5)-C(1) | 110.1(6) |

Table 3: Selected Torsional Angles (°) for 2-[(E)-(3,5-dimethylisoxazol-4-yl)diazenyl]benzoic acid

| Torsional Angle | Degree (°) |

|---|---|

| C(6)-N(2)-N(1)-C(1) | 178(3) |

| N(2)-N(1)-C(1)-C(5) | -10(2) |

Intermolecular Interactions and Supramolecular Assembly in Crystal Lattices

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions, which collectively define the supramolecular assembly.

Hydrogen Bonding Networks

In carboxylic acid-containing molecules, hydrogen bonding is a dominant intermolecular force. For the model compound, 2-[(E)-(3,5-dimethylisoxazol-4-yl)diazenyl]benzoic acid, molecules are linked into zigzag chains through O—H···N hydrogen bonds. researchgate.netuchile.cl The carboxylic acid's hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of a neighboring molecule's isoxazole (B147169) ring likely serves as the acceptor. This type of interaction is crucial in stabilizing the crystal structure. researchgate.netuchile.cl In many benzoic acid derivatives, the carboxylic acid groups form dimeric structures through strong O—H···O hydrogen bonds. researchgate.net

π–π Stacking Interactions

Aromatic rings, such as the benzene (B151609) and isoxazole rings in the model compound, can engage in π–π stacking interactions, which further stabilize the crystal packing. researchgate.netuchile.cl In 2-[(E)-(3,5-dimethylisoxazol-4-yl)diazenyl]benzoic acid, the isoxazole ring of one molecule exhibits stacking interactions with the benzene ring of an adjacent molecule, with centroid-to-centroid distances of 3.6700(18) Å and 3.9343(18) Å. researchgate.net These interactions contribute to the formation of columns along one of the crystallographic axes. researchgate.net Similar interactions would be expected in the crystal structure of this compound.

Conformational Landscape Probing by Spectroscopic Methods

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly NMR, are invaluable for probing the conformational dynamics of molecules in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of scalar coupling constants, can provide detailed information about the average conformation and flexibility of a molecule in solution. For a molecule like this compound, the key conformational flexibility lies in the rotation around the single bond connecting the isoxazole and benzoic acid rings.

An NOE experiment can detect through-space interactions between protons that are close to each other (typically < 5 Å). By observing NOE correlations between the protons on the isoxazole ring and the protons on the benzoic acid ring, one could determine the preferred relative orientation of these two rings in solution. The presence of multiple, distinct sets of NMR signals for the aromatic protons might indicate slow rotation around the central bond on the NMR timescale, suggesting the presence of multiple stable conformers in solution. copernicus.org Conversely, a single set of averaged signals would imply fast rotation between different conformations. copernicus.org

Computational modeling, in conjunction with experimental NMR data, can be a powerful tool to map out the conformational energy landscape and determine the populations of different conformers in solution. csic.es

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the vibrational modes of this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the carboxylic acid group, the phenyl ring, and the isoxazole ring.

The most prominent IR bands for the carboxylic acid moiety are the C=O stretching vibration, which typically appears as a strong, sharp peak, and the O-H stretching vibration, which is characteristically broad due to hydrogen bonding. nih.govijtsrd.com The phenyl ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. nih.gov The isoxazole ring contributes vibrations such as the C=N stretch, C-O stretch, and ring breathing modes. researchgate.netconnectedpapers.com

Computational studies on similar molecules have demonstrated that DFT calculations can accurately predict vibrational frequencies, which, when scaled, show good agreement with experimental IR and Raman data. researchgate.netnih.govijtsrd.com

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are predicted assignments based on spectroscopic data from analogous compounds.)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | C-H stretch | Phenyl Ring |

| ~ 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic Acid |

| ~ 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| ~ 1610 - 1580 | Medium-Strong | C=N stretch / C=C stretch | Isoxazole / Phenyl Ring |

| ~ 1500 - 1400 | Medium-Strong | C=C stretch | Phenyl Ring |

| ~ 1440 - 1395 | Medium | In-plane O-H bend | Carboxylic Acid |

| ~ 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| ~ 920 | Medium, Broad | Out-of-plane O-H bend | Carboxylic Acid (Dimer) |

| ~ 850 - 750 | Strong | C-H out-of-plane bend | Phenyl Ring |

Theoretical Prediction of Molecular Conformations and Energetics

The conformational landscape and energetics of this compound are effectively explored using theoretical chemistry methods. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has proven to be a reliable and widely used approach for predicting the molecular properties of isoxazole derivatives and related compounds. researchgate.netmdpi.comworktribe.com

The central aspect of the conformational analysis of this molecule is the rotation around the C-C bond connecting the phenyl and isoxazole rings. To understand the energetics, a potential energy surface (PES) scan is computationally performed. dergipark.org.trethz.ch This involves calculating the molecule's total energy at various fixed values of the dihedral angle between the two rings, while allowing the rest of the geometry to relax.

The results of such a scan are expected to show that the lowest energy conformation (the global minimum) occurs when the phenyl and isoxazole rings are coplanar or very nearly coplanar (dihedral angle ≈ 0°). This planarity maximizes the overlap of p-orbitals between the two rings, leading to stabilizing electronic delocalization. As the rings are twisted relative to each other, the energy of the system increases, reaching a maximum at a dihedral angle of 90°, which represents the transition state barrier for rotation. This high-energy state results from the complete disruption of π-conjugation between the rings.

Table 3: Conceptual Relative Energetics of this compound Conformations

| Dihedral Angle (Phenyl-Isoxazole) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0 | Minimum Energy (Planar) |

| 45° | Intermediate | Twisted |

| 90° | High (Energy Barrier) | Perpendicular (Transition State) |

This theoretical approach provides fundamental insights into the molecule's structural preferences and the energy required for conformational changes, which underpin its chemical behavior and interactions.

Reactivity and Derivatization Strategies of the 4 Isoxazol 5 Yl Benzoic Acid Core

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, offering a reliable handle for forming new bonds and conjugating the molecule to larger systems.

The carboxylic acid of 4-(Isoxazol-5-yl)benzoic acid can be readily converted into esters and amides through standard coupling reactions. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility and cell permeability.

Esterification: The formation of esters typically involves reacting the carboxylic acid with an alcohol under acidic conditions or using a coupling agent. For instance, related isoxazole-containing benzoic acids have been converted to their methyl esters. nih.gov

Amidation: Amide bond formation is a cornerstone of drug development and peptide synthesis. This transformation is generally achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide variety of coupling agents can be employed to facilitate this reaction, each with its own advantages depending on the substrate and desired reaction conditions. lookchemmall.com Research on related structures, such as other isoxazole-containing carboxylic acids, demonstrates the successful synthesis of amides using various reagents. nih.govresearchgate.netresearchgate.net For example, the amidation of carboxylic acids can be achieved using coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).

Below is a table summarizing common reagents used for amidation reactions applicable to this scaffold.

| Coupling Agent | Additive/Base | Typical Solvent | Key Features |

| EDC·HCl (WSCD·HCl) | HOBt, DMAP | DCM, DMF | Water-soluble carbodiimide, forms a urea (B33335) byproduct that is easily removed. |

| DCC (Dicyclohexylcarbodiimide) | DMAP | DCM, Toluene | Forms insoluble dicyclohexylurea (DCU) byproduct. maynoothuniversity.ie |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA, Et3N | DMF, NMP | High efficiency, low racemization for chiral amines. |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Potassium Carbonate | THF | Efficient for both aliphatic and aromatic amines under mild conditions. lookchemmall.com |

The carboxylic acid functional group serves as an essential anchor point for attaching the this compound core to larger molecules, including peptides, proteins, and other biologically relevant structures. This bioconjugation is critical for developing targeted therapies and diagnostic agents.

For example, the carboxylic acid can be activated and reacted with amine or hydroxyl groups on a macromolecule to form stable amide or ester linkages. This strategy has been employed in the synthesis of isoxazole-linked glyco-conjugates and siRNA cholesterol conjugates. maynoothuniversity.iersc.org The 3-bromo-4,5-dihydroisoxazole (B8742708) moiety, a related structure, has been identified as a useful functional group for creating targeted covalent inhibitors, highlighting the isoxazole (B147169) family's potential in forming stable bonds with biological macromolecules like proteins. acs.org

Modifications of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle whose stability allows for the manipulation of its substituents. However, it also contains a weak N-O bond that can be cleaved under certain reducing or basic conditions, a feature that adds to its synthetic utility. researchgate.net

The substitution pattern of the isoxazole ring significantly influences its reactivity. The electronic properties of the substituents at each position dictate the ring's susceptibility to electrophilic attack. In this compound, the benzene (B151609) ring is at the C-5 position.

Studies on substituted isoxazoles show a distinct difference in reactivity between 4- and 5-substituted isomers. researchgate.netrsc.org Isoxazoles with electron-withdrawing groups at the C-4 position exhibit enhanced polarity of the C4–C5 bond, making them similar to Michael acceptors and more prone to reduction and ring cleavage. researchgate.netrsc.organu.edu.au Conversely, 5-substituted regioisomers, like the title compound, show diminished C4–C5 bond polarity. researchgate.netrsc.org The isoxazole ring itself is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene.

Targeted functionalization at the C-3, C-4, and C-5 positions of the isoxazole ring is a key strategy for creating diverse chemical libraries.

C-3 Position: The C-3 position can be functionalized through various synthetic routes, often established during the initial construction of the isoxazole ring. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne. rsc.org This allows for the introduction of a wide variety of groups at what will become the C-3 position of the final isoxazole. Syntheses of 3,5-disubstituted isoxazoles are well-documented. rsc.orgbohrium.com

C-4 Position: The C-4 position is less reactive towards electrophiles than the C-3 or C-5 positions. However, it can be functionalized. For example, starting with 4-iodoisoxazoles, various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) can introduce aryl, vinyl, and alkynyl groups to generate 3,4,5-trisubstituted isoxazoles. nih.gov The Baylis–Hillman reaction of 4-isoxazolecarbaldehydes has also been explored, though they are noted to be less reactive electrophiles compared to 5-isoxazolecarbaldehydes. thieme-connect.com

C-5 Position: The C-5 position can be modified through several strategies. Nucleophilic aromatic substitution (SNAr) is effective when a good leaving group, such as a nitro group, is present at this position. mdpi.comresearchgate.net This allows for the introduction of various nucleophiles. Additionally, direct C-H functionalization is an emerging area. For instance, rhodium-catalyzed C-H functionalization has been reported for related isoxazoles. bohrium.com In some cases, direct introduction of carbon nucleophiles at the C5 position of isoxazoline (B3343090) rings has been achieved. rsc.org

The following table summarizes selected functionalization strategies for the isoxazole ring.

| Position | Reaction Type | Reagents/Conditions | Outcome |

| C-3 | Cycloaddition | Nitrile Oxide + Substituted Alkyne | Forms the ring with desired C-3 substituent. rsc.org |

| C-4 | Pd-Catalyzed Cross-Coupling | 4-Iodoisoxazole (B1321973) + Boronic Acid/Styrene/Alkyne | Introduction of aryl, vinyl, or alkynyl groups. nih.gov |

| C-5 | Nucleophilic Aromatic Substitution | 5-Nitroisoxazole + Nucleophile (e.g., NaN3) | Substitution of the nitro group. mdpi.comresearchgate.net |

| C-5 | C-H Direct Arylation | Isoxazole + Aryl Halide + Pd catalyst | Introduction of aryl groups. nasu-periodicals.org.ua |

Benzene Ring Functionalization

The benzene ring of this compound is subject to electrophilic aromatic substitution. The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid (-COOH) and the isoxazol-5-yl group.

Both the carboxylic acid and the isoxazole ring are generally considered electron-withdrawing groups. libretexts.orgminia.edu.eg Electron-withdrawing substituents deactivate the aromatic ring towards electrophilic attack, making it less reactive than benzene itself. Furthermore, they act as meta-directors. libretexts.org

In this compound, the two groups are para to each other.

The carboxylic acid directs incoming electrophiles to the positions meta to it (C-3' and C-5').

The isoxazol-5-yl group also directs incoming electrophiles to the positions meta to it (C-2' and C-6').

Since the directing effects of both groups reinforce each other, electrophilic substitution is strongly favored at the positions ortho to the carboxylic acid and meta to the isoxazole group (C-3' and C-5' on the benzoic acid ring). The positions ortho to the isoxazol-5-yl group (C-2' and C-6') are sterically hindered and electronically deactivated by both groups, making substitution at these sites less likely.

| Position on Benzene Ring | Influence of -COOH (at C-1') | Influence of Isoxazol-5-yl (at C-4') | Predicted Reactivity |

| C-2', C-6' | Ortho (Deactivated) | Meta (Directed) | Strongly Deactivated |

| C-3', C-5' | Meta (Directed) | Ortho (Deactivated) | Favored Substitution Site |

Halogenation and Nitration Studies

Electrophilic substitution reactions, such as halogenation and nitration, on the this compound core are influenced by the directing effects of the substituents on both the benzene and isoxazole rings.

Reactivity of the Benzoic Acid Ring: The benzoic acid portion of the molecule is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group (-COOH). This group directs incoming electrophiles, such as halogens (Br+, Cl+) or the nitronium ion (NO2+), primarily to the meta position (C3' and C5') relative to the carboxyl group.

Reactivity of the Isoxazole Ring: The isoxazole ring itself is considered an electron-deficient heterocycle, making electrophilic substitution generally difficult. However, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. clockss.org Studies on various 3,5-disubstituted isoxazoles have shown that halogenation occurs with high regioselectivity at the C4 position. thieme-connect.com

Halogenation: Direct halogenation of the this compound core is not extensively documented in isolation. However, studies on related 3,5-diarylisoxazoles provide significant insight. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) in acetic acid is an effective method for the C4-halogenation of the isoxazole ring. thieme-connect.com For less reactive substrates, such as those bearing electron-withdrawing groups on the phenyl rings, the addition of a strong acid catalyst like sulfuric acid can significantly improve reaction rates and yields. thieme-connect.com Another versatile system for halogenating isoxazoles at the C4 position utilizes a combination of a tetraalkylammonium halide (R4NHal) and nitrosylsulfuric acid (NOHSO4), which works for chlorination, bromination, and iodination. nih.govacs.org This method demonstrates high regioselectivity for the isoxazole ring, even when the attached benzene rings are present. acs.org

Nitration: The nitration of isoxazoles is a known electrophilic substitution reaction, typically resulting in the introduction of a nitro group at the C4 position. clockss.orgthieme-connect.com The synthesis of 4-nitroisoxazoles can be achieved through direct nitration of the isoxazole ring. thieme-connect.com For instance, the nitration of 3,5-diarylisoxazoles has been accomplished using a mixture of nitric acid and acetic anhydride. researchgate.net When considering the this compound core, a competition between the two rings would occur. Given the deactivation of the benzoic acid ring, the C4 position of the isoxazole ring is a likely site for nitration under controlled conditions. The presence of the nitro group, a strong electron-withdrawing group, is often explored in medicinal chemistry to modulate biological activity. researchgate.netontosight.ai

Introduction of Extended Aromatic Systems

Extending the aromatic system of this compound is a common strategy to explore structure-activity relationships, often by improving interactions with biological targets. This is typically achieved either by building the isoxazole ring from complex precursors or by functionalizing a pre-formed, halogenated isoxazole core using cross-coupling reactions.

One of the most powerful methods involves the use of 4-halo-3,5-disubstituted isoxazoles as intermediates. thieme-connect.com Specifically, 4-iodoisoxazoles are particularly versatile substrates for various palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively introducing extended aromatic or heteroaromatic systems.

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: Reacting a 4-iodoisoxazole derivative with an aryl or heteroaryl boronic acid. This method has been used to generate diverse libraries of 3,4,5-trisubstituted isoxazoles. nih.gov

Heck Coupling: Coupling with alkenes, such as styrenes, to introduce vinyl-aromatic systems. nih.gov

Sonogashira Coupling: Reacting with terminal alkynes to introduce alkynyl-aromatic extensions. nih.govnih.gov

Stille and Negishi Couplings: A patent for related isoxazolylbenzoyl derivatives suggests the use of heteroaryl stannates (Stille) or heteroaryl/zinc compounds (Negishi) to couple with aryl halides, indicating these methods are applicable for building extended systems. google.com

An alternative to post-modification is the construction of the isoxazole ring from precursors that already contain the desired extended aromatic systems. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a fundamental and highly regioselective method for forming the 3,5-disubstituted isoxazole core. organic-chemistry.orgijpcbs.com By choosing an appropriately substituted alkyne and nitrile oxide, complex aromatic moieties can be incorporated from the outset.

Exploration of Structure-Reactivity Relationships within this compound Derivatives

Structure-reactivity relationships (SRR) and structure-activity relationships (SAR) are extensively studied for this compound derivatives, particularly in the context of drug discovery. These studies analyze how chemical modifications at different positions of the scaffold affect the compound's biological activity, providing crucial insights for designing more potent and selective molecules.

A notable example is the development of trisubstituted isoxazoles as allosteric inverse agonists for the Retinoic-Acid-receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases. nih.gov In this context, the this compound core is part of a larger structure, and modifications have been systematically explored.

Substitutions on the Benzoic Acid Moiety: The introduction of substituents on the benzoic acid ring can significantly influence activity.

Halogenation: The introduction of a fluorine substituent at the ortho position of the benzoic acid moiety was found to be detrimental, leading to a 7- to 13-fold decrease in potency in RORγt inhibition compared to the unsubstituted compound. nih.gov

Substitutions on the Isoxazole Ring and its Appendages: Modifications around the isoxazole ring are critical for tuning the biological response.

C4-Position Linker: In SAR studies for RORγt inhibitors, the nature of the group at the C4 position of the isoxazole was varied. Changing a linker from a methylated amine to a thioether resulted in a significant drop in potency, while a simple methylated amine linker led to a complete loss of activity. nih.gov

C5-Position Substituents: The substituent at the C5 position (in this case, the benzoic acid is at C3 and another aryl group is at C5) plays a vital role in hydrogen bonding interactions with the receptor. Replacing a pyrrole (B145914) moiety at this position with other heterocycles or methylated versions led to changes in potency, highlighting the importance of a specific hydrogen-bond donor. nih.gov A shift in the nitrogen position within the pyrrole ring (from 3-yl to 2-yl) caused a 4.5-fold decrease in potency. nih.gov

The table below summarizes SAR findings for a series of isoxazole derivatives developed as RORγt inhibitors, demonstrating the impact of structural changes on potency (IC50).

| Compound | Modification on Core Scaffold | IC50 (nM) |

|---|---|---|

| Reference Compound 3 | Ether linkage at C4, Pyrrole at C5 | 31 ± 2 |

| Compound 10 | Pyrrol-2-yl instead of Pyrrol-3-yl at C5 | 140 ± 10 |

| Compound 11 | Pyrazole instead of Pyrrole at C5 | 110 ± 10 |

| Compound 12 | N-Methylated Pyrrole at C5 | 3300 ± 300 |

In another study focusing on antitubercular agents, SAR was explored for 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid derivatives. acs.org Here, the substitution pattern on the aryl ring of the styryl group at the C5 position was critical. Dichloro-substitution on an attached pyridine (B92270) ring produced the most potent derivative in the series. acs.org The replacement of a trifluoromethyl group with a chlorine atom led to a slight decrease in activity. acs.org These findings underscore that the electronic and steric properties of substituents across the entire molecular scaffold are key determinants of biological function. researchgate.netmdpi.com

Computational and Theoretical Investigations of 4 Isoxazol 5 Yl Benzoic Acid System

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govindexacademicdocs.org It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 4-(Isoxazol-5-yl)benzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.govindexacademicdocs.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. niscpr.res.in For this compound, FMO analysis can identify the distribution of these orbitals. Typically, the HOMO is localized over electron-rich regions, while the LUMO is found in electron-deficient areas. This information helps predict how the molecule will interact with other chemical species. researchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.30 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -2.24 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.06 | Difference between LUMO and HOMO energies, related to molecular stability and reactivity. |

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com For this compound, MD simulations can provide valuable information about its conformational flexibility and how it behaves in different environments, such as in a solvent or in the presence of other molecules. By simulating the system for a sufficient length of time (e.g., nanoseconds), one can observe the range of conformations the molecule can adopt and the dynamics of its intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the compactness of the molecule over the simulation period. nih.gov

Molecular Docking and Binding Mode Predictions in Chemical Systems (non-biological target specific without activity implication)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov While commonly used in drug design to predict the binding of a ligand to a biological target, the principles of molecular docking can also be applied to understand interactions in non-biological chemical systems.

For this compound, docking could be used to predict its binding mode within the cavity of a synthetic host molecule, such as a cyclodextrin (B1172386) or a calixarene. The simulation would predict the most stable binding pose and calculate a scoring function to estimate the binding affinity. This analysis would reveal the key intermolecular interactions responsible for complex formation, which could include hydrogen bonds (involving the carboxylic acid group), π-π stacking (between the aromatic rings), and van der Waals forces. researchgate.net Understanding these interactions is crucial for the rational design of new materials and chemical sensors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Physicochemical Parameters and Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the structural or property descriptors of a series of compounds with their activities. nih.gov In the context of this compound and its derivatives, a QSAR model could be developed to predict certain physicochemical properties based on structural modifications.

The first step in a QSAR study is to calculate a variety of molecular descriptors for a set of related molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). nih.gov By systematically modifying the structure of this compound (for instance, by adding different substituents to the benzoic acid ring) and calculating these descriptors, a mathematical model can be built. This model, often derived using statistical methods like multiple linear regression, can then be used to predict the properties of new, unsynthesized derivatives. This approach is valuable for guiding the synthesis of new compounds with desired physicochemical characteristics.

| Descriptor | Definition | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Relates to hydrogen bonding potential and transport properties. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Influences size, diffusion, and steric interactions. |

| Number of Hydrogen Bond Donors | Count of N-H and O-H bonds | Crucial for specific intermolecular interactions. |

| Number of Hydrogen Bond Acceptors | Count of N and O atoms | Important for forming hydrogen bonds with donor groups. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance | Related to molecular volume and London dispersion forces. |

Applications of 4 Isoxazol 5 Yl Benzoic Acid As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules and Heterocyclic Compounds

The dual functionality of 4-(isoxazol-5-yl)benzoic acid makes it an important precursor in the synthesis of more complex organic structures. The carboxylic acid group offers a reactive handle for derivatization, while the isoxazole (B147169) ring provides a stable heterocyclic core that can be incorporated into larger molecular frameworks.

Precursor to Nitrogen- and Oxygen-Containing Heterocycles

The carboxylic acid group of this compound is a key functional group that can be readily converted into other functionalities, such as esters, amides, or acid chlorides. These derivatives are important intermediates for the synthesis of a variety of other heterocyclic systems. For instance, the conversion of the carboxylic acid to an amide, followed by intramolecular cyclization reactions, can lead to the formation of fused heterocyclic systems containing both nitrogen and oxygen.

Furthermore, the isoxazole ring itself, while generally stable, can undergo specific ring-opening reactions under certain conditions, providing access to different acyclic or heterocyclic structures. This reactivity, combined with the transformations of the benzoic acid moiety, expands the scope of its utility as a precursor for diverse heterocyclic compounds. The synthesis of various nitrogen-containing heterocycles, such as pyridines, pyrroles, pyrazoles, and imidazoles, often involves cyclization reactions where a bifunctional precursor plays a key role. mdpi.comresearchgate.net Similarly, oxygen-containing heterocycles can be synthesized through strategies that could potentially utilize the functionalities present in this compound. rsc.org

Scaffold for Combinatorial Chemistry and Library Synthesis

In the field of drug discovery and materials science, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. This compound is an ideal scaffold for combinatorial chemistry and library synthesis due to its rigid structure and the presence of a modifiable functional group.

The carboxylic acid moiety allows for the facile introduction of a wide array of substituents through amide bond formation with a diverse set of amines. This reaction is typically high-yielding and can be performed under mild conditions, making it suitable for parallel synthesis and the creation of large compound libraries. The isoxazole and phenyl rings together form a rigid core that presents the appended chemical diversity in a well-defined spatial orientation, which is advantageous for structure-activity relationship (SAR) studies. Isoxazole-based scaffolds have been successfully employed in the generation of combinatorial libraries for biological screening. mdpi.com

Below is a representative table illustrating how a library of amides can be generated from this compound.

| Amine Reactant (R-NH₂) | Resulting Amide Product |

| Aniline | N-phenyl-4-(isoxazol-5-yl)benzamide |

| Benzylamine | N-benzyl-4-(isoxazol-5-yl)benzamide |

| Morpholine | (4-(isoxazol-5-yl)phenyl)(morpholino)methanone |

| Piperidine | (4-(isoxazol-5-yl)phenyl)(piperdin-1-yl)methanone |

| Cyclohexylamine | N-cyclohexyl-4-(isoxazol-5-yl)benzamide |

Utilization in Supramolecular Chemistry and Crystal Engineering

The design and synthesis of predictable, well-ordered solid-state architectures is the central goal of crystal engineering. This compound possesses key functional groups that are instrumental in forming non-covalent interactions, making it a valuable component in supramolecular chemistry. The carboxylic acid group is a robust and highly directional hydrogen bond donor and acceptor, while the nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor.

These features enable the molecule to self-assemble into extended networks through hydrogen bonding. For example, the carboxylic acid moieties can form dimeric structures, and these dimers can be further linked into chains or sheets through hydrogen bonds involving the isoxazole nitrogen. A similar compound, 4-(imidazol-1-yl)benzoic acid, has been shown to form chains and sheets in the solid state through intermolecular O—H⋯N hydrogen bonds. rsc.org This suggests that this compound is likely to exhibit similar self-assembly behavior.

The potential hydrogen bonding interactions are summarized in the table below:

| Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Carboxylic acid -OH | Carboxylic acid C=O |

| Carboxylic acid -OH | Isoxazole Nitrogen |

Beyond self-assembly, this compound is a prime candidate for the construction of co-crystals. By combining it with other molecules (co-formers) that have complementary hydrogen bonding sites, such as pyridine (B92270) or amine derivatives, it is possible to create new crystalline materials with tailored structures. Benzoic acid and its derivatives are well-known to form co-crystals with various nitrogen-containing bases. researchgate.net

Furthermore, in the field of metal-organic frameworks (MOFs), this molecule can serve as an organic linker. Upon deprotonation, the carboxylate group can coordinate to metal ions or clusters, while the isoxazole ring can either remain as a non-coordinating functional group within the pores of the framework or participate in secondary coordination to the metal centers. The use of benzoic acid as a modulator in the synthesis of MOFs is also a well-established strategy. mdpi.comresearchgate.net

Potential as a Ligand Scaffold in Coordination Chemistry and Catalysis

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. It possesses two distinct potential coordination sites: the carboxylate group and the nitrogen atom of the isoxazole ring. This allows it to bind to metal ions in several different ways, leading to the formation of a diverse range of metal complexes with varying dimensionalities and properties.

The carboxylate group, after deprotonation, can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The nitrogen atom of the isoxazole ring provides an additional coordination site, enabling the ligand to act as a bidentate or a bridging ligand. For instance, it could chelate a single metal ion through one of the carboxylate oxygens and the isoxazole nitrogen, or it could bridge two metal centers, with one coordinating to the carboxylate and the other to the nitrogen atom. The use of ligands containing imidazole, oxazole, or thiazole (B1198619) moieties in coordination with metal ions like Zn(II) has been reported to form stable complexes. researchgate.netindexcopernicus.com An isomer, 4-(imidazol-1-yl)benzoic acid, is frequently used as a coordinating ligand in metal complexes. researchgate.net

The potential coordination modes of the 4-(isoxazol-5-yl)benzoate ligand are outlined in the table below:

| Coordination Mode | Description |

| Monodentate | Coordination to a metal center through only one of the carboxylate oxygen atoms. |

| Bidentate Chelating | Coordination to a single metal center through both carboxylate oxygen atoms or through one oxygen and the isoxazole nitrogen. |

| Bridging | The carboxylate group bridges two metal centers, or the carboxylate coordinates to one metal and the isoxazole nitrogen to another. |

The metal complexes formed from this ligand could have applications in catalysis. The metal center is the primary site of catalytic activity, but the ligand scaffold plays a crucial role in tuning the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. Metal complexes with heterocyclic ligands are known to catalyze a variety of organic transformations. For example, isoxazoline-based metal complexes have been studied as heterogeneous catalysts in electrocatalysis. mdpi.com The defined structure of the ligand can help create precise active sites, and the aromatic system can facilitate electron transfer processes, which are important in many catalytic cycles.

Integration into Advanced Materials Research

The bifunctional nature of this compound allows for its incorporation into advanced materials through several synthetic strategies. The focus in this context is on the integration of the molecule into larger structures, rather than the performance characteristics of the resulting materials.

One primary avenue for its integration is in polymer synthesis. The carboxylic acid group can participate in step-growth polymerization reactions. For example, it can be reacted with diols to form polyesters or with diamines to form polyamides. In such polymers, the 4-(isoxazol-5-yl)phenyl moiety would be a repeating unit in the polymer backbone, thereby systematically introducing the isoxazole functionality into the material. The use of benzoic acid derivatives as monomers for creating functional polymers is a well-established field. researchgate.netresearchgate.net

A hypothetical polycondensation reaction is shown below:

| Monomer 1 | Monomer 2 | Polymer Type |

| This compound | Ethane-1,2-diol | Polyester |

| This compound | Hexane-1,6-diamine | Polyamide |

In addition to being a covalently bonded component of a polymer, this compound can also be incorporated as a functional additive or guest molecule within a host polymer matrix. Research has shown that benzoic acid can be segregated within the crystalline cavities of certain polymers. mdpi.com This method allows for the dispersal of the molecule at a molecular level within the material.

Furthermore, this compound can serve as a key intermediate in the synthesis of more complex functional organic materials. Isoxazole derivatives are known to be components of fluorescent materials and compounds used in organic electronics. researchgate.net The synthesis of these advanced materials often involves multi-step processes where building blocks like this compound are elaborated and connected to form larger, conjugated systems. The carboxylic acid group can also be used to anchor the molecule onto the surfaces of inorganic materials, such as metal oxide nanoparticles, to create functionalized hybrid materials.

Advanced Spectroscopic and Analytical Techniques in Research on 4 Isoxazol 5 Yl Benzoic Acid

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-(Isoxazol-5-yl)benzoic acid. It provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with mass analyzers like Time-of-Flight (TOF) or Orbitrap.

In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺. The high resolution of the instrument allows for the differentiation of this ion from other species with the same nominal mass but different elemental formulas. The theoretical exact mass of the protonated this compound ([C₁₀H₇NO₃ + H]⁺) is calculated to be 190.0504, providing a precise target for identification.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pattern of the parent ion. By inducing fragmentation, characteristic product ions are generated, which provide structural information about the molecule. The fragmentation of the benzoic acid moiety is a well-understood process, often involving the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−H₂O−CO]⁺). fu-berlin.de The isoxazole (B147169) ring also produces specific cleavage patterns. This detailed fragmentation data serves as a structural fingerprint, confirming the identity of the compound.

Table 1: Predicted HRMS Fragmentation Data for [this compound + H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment (m/z) | Description |

|---|---|---|---|

| 190.0504 | [C₁₀H₅NO₂]⁺ | 172.0398 | Loss of H₂O from the carboxylic acid group. |

| 190.0504 | [C₉H₆NO₂]⁺ | 160.0398 | Decarboxylation (loss of CO₂) from the protonated molecule. |

| 190.0504 | [C₇H₅O]⁺ | 105.0340 | Formation of the benzoyl cation following cleavage of the isoxazole ring. |

Multidimensional NMR Spectroscopy for Complex Structural Elucidation

While one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms, multidimensional NMR techniques are employed for the complete and unambiguous assignment of the complex structure of this compound.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, which are crucial for identifying adjacent protons within the benzoic acid and isoxazole rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the precise assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the distinct fragments of the molecule, such as linking the protons on the benzoic acid ring to the quaternary carbons of the isoxazole ring and the carboxylic acid group.

These combined techniques allow for a complete and confident elucidation of the molecular structure, confirming the substitution pattern on both the benzene (B151609) and isoxazole rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in DMSO-d₆) | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | | :--- | :--- | :--- | :--- | | H-2', H-6' | ~8.15 | C-4, C-2', C-6' | | H-3', H-5' | ~8.05 | C-1', C-5 | | H-4 | ~7.10 | C-5, C-3a | | H-3a | ~8.70 | C-4, C-5 | | C-1' | - | ~132.0 | H-3', H-5' | | C-2', C-6' | - | ~130.5 | H-2', H-6' | | C-3', C-5' | - | ~128.0 | H-3', H-5' | | C-4' | - | ~131.5 | H-2', H-6' | | C-5 | - | ~168.0 | H-4, H-3', H-5' | | C-4 | - | ~102.0 | H-3a | | C-3a | - | ~158.0 | H-4 | | COOH | ~13.2 | ~167.0 | H-2', H-6' |

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of the reactions used to prepare it.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A reversed-phase C18 column is typically used, with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Detection is usually performed with a UV detector, as the aromatic rings in the molecule have strong chromophores. ust.eduhelixchrom.com By analyzing the area of the peak corresponding to the product, its purity can be accurately quantified relative to any impurities or starting materials. This method is also ideal for reaction monitoring, where small aliquots of the reaction mixture are analyzed over time to track the consumption of reactants and the formation of the product. merckmillipore.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required. nih.gov The compound is often converted into a more volatile ester (e.g., methyl ester) or a trimethylsilyl (B98337) (TMS) ether before analysis. nih.govscholarsresearchlibrary.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each separated compound based on its mass spectrum. nih.gov

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Typical Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Gradient of Water (0.1% Formic Acid) and Acetonitrile | UV at ~254 nm | Purity assessment of the final product and reaction monitoring. rsc.orgmerckmillipore.com |

| GC-MS | Capillary column (e.g., DB-5), 30 m x 0.25 mm | Helium | Mass Spectrometry (EI) | Analysis of volatile impurities after derivatization of the carboxylic acid. nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are preeminent among these methods. This approach combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. As the purified compound or reaction mixture elutes from the HPLC column, it is directly ionized and analyzed by the mass spectrometer.

This technique is exceptionally useful for:

Confirming Peak Identity: Confirming that the major peak in an HPLC chromatogram corresponds to the correct molecular weight of this compound.

Characterizing Impurities: Identifying and tentatively structuring unknown impurities, even at very low levels, by analyzing their molecular weights and fragmentation patterns.

Metabolite Identification: In biological studies, LC-MS/MS can be used to identify metabolites of the compound in complex matrices like plasma or tissue extracts.

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method offers even faster analysis times and higher resolution, making it suitable for high-throughput screening and detailed quantitative studies. sciopen.com

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

Future Perspectives and Emerging Research Avenues for 4 Isoxazol 5 Yl Benzoic Acid

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity